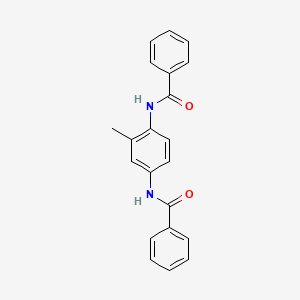
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of IPP is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters in the brain. IPP has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, emotions, and behavior.
Biochemical and Physiological Effects:
Studies have shown that IPP exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. IPP has also been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
One of the main advantages of IPP is its broad-spectrum biological activity. The compound has been found to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of IPP is its relatively low water solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for research on IPP. One area of interest is the development of IPP analogs with improved biological activity and water solubility. Another area of interest is the investigation of the potential therapeutic applications of IPP in the treatment of various diseases, including cancer, depression, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of IPP and its effects on neurotransmitter systems in the brain.
In conclusion, IPP is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a wide range of biological activities and has been found to be a potent inhibitor of monoamine oxidase. Further research is needed to fully understand the mechanism of action of IPP and its potential therapeutic applications.
合成方法
The synthesis of IPP involves the reaction of 1-(4-isopropoxybenzoyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization.
科学研究应用
IPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidepressant properties. The compound has also been found to be a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-18-10-8-17(9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMOUYVARQAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(propan-2-yloxy)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)
![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)
![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)


